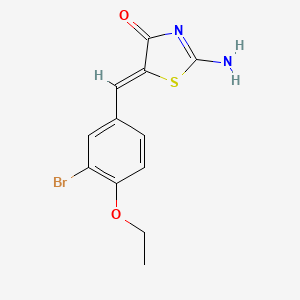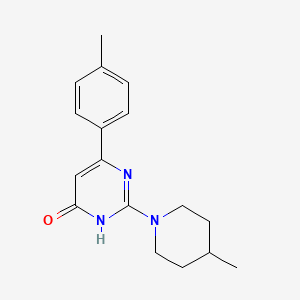![molecular formula C12H15N7 B6077619 N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B6077619.png)
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine, also known as MRS 1754, is a selective antagonist of the A2B adenosine receptor. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a nucleoside that is released by cells during stress or injury. Adenosine receptors play a role in a wide range of physiological processes, including regulation of blood flow, neurotransmitter release, and inflammation.
Mécanisme D'action
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 is a selective antagonist of the A2B adenosine receptor. Antagonists bind to receptors but do not activate them, thereby blocking the effects of the endogenous ligand. N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 binds to the A2B adenosine receptor with high affinity and specificity, inhibiting its activation by adenosine. This blockade of the A2B adenosine receptor has been shown to have a wide range of effects on various physiological processes.
Biochemical and Physiological Effects:
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been shown to have a wide range of biochemical and physiological effects. For example, N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been shown to reduce inflammation in animal models of inflammatory disease. N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has also been shown to reduce the proliferation of cancer cells in vitro. Other studies have shown that N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 can modulate the release of neurotransmitters and regulate blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has several advantages for use in lab experiments. It is highly selective for the A2B adenosine receptor, which allows for specific targeting of this receptor in studies. N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 is also relatively stable and can be used in a variety of experimental conditions. However, there are also limitations to the use of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754. For example, it is not a completely selective antagonist and can bind to other adenosine receptors at high concentrations. Additionally, the effects of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 on different physiological processes can be complex and difficult to interpret.
Orientations Futures
There are many potential future directions for research on N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754. One area of interest is the role of A2B adenosine receptors in cancer. Studies have shown that A2B adenosine receptors are upregulated in many types of cancer, and inhibition of these receptors may have therapeutic potential. Another area of interest is the role of A2B adenosine receptors in the regulation of blood flow and cardiovascular disease. Finally, further research is needed to fully understand the complex effects of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 on various physiological processes.
Méthodes De Synthèse
The synthesis of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 involves several steps, including the reaction of 2-methylimidazole with 3-bromopropylamine to form 3-(2-methyl-1H-imidazol-1-yl)propylamine. This intermediate is then reacted with 6-chloropurine to form N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754. The synthesis of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been described in several publications and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been used extensively in scientific research to study the role of adenosine receptors in various physiological processes. For example, N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine 1754 has been used to investigate the role of A2B adenosine receptors in the regulation of inflammation. Studies have shown that activation of A2B adenosine receptors promotes the release of inflammatory cytokines, while inhibition of these receptors reduces inflammation.
Propriétés
IUPAC Name |
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7/c1-9-13-4-6-19(9)5-2-3-14-11-10-12(16-7-15-10)18-8-17-11/h4,6-8H,2-3,5H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNJYJWOHVLCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-oxo-1-(3-phenylpropyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6077537.png)
![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)

![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6077576.png)
![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)
![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6077584.png)
![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)

![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
![4-chloro-2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B6077612.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)
